![molecular formula C22H32N2 B14210760 1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]- CAS No. 627519-34-0](/img/structure/B14210760.png)
1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- is a complex organic compound that features a unique structure combining a cyclooctyl group and a naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1,2-ethanediamine with cyclooctyl and naphthalenyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl derivatives, while reduction could produce cyclooctyl amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a ligand in binding studies.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediamine, N-cyclooctyl-N’-[1-(1-naphthalenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: This compound features diethyl groups instead of cyclooctyl and naphthalenyl groups.
1,2-Ethanediamine, N-methyl-: This variant has a methyl group in place of the cyclooctyl and naphthalenyl groups.
1,2-Ethanediamine, N,N-dimethyl-: Similar to the N-methyl variant but with two methyl groups.
Propiedades
Número CAS |
627519-34-0 |
|---|---|
Fórmula molecular |
C22H32N2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
N-cyclooctyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H32N2/c1-18(21-15-9-11-19-10-7-8-14-22(19)21)23-16-17-24-20-12-5-3-2-4-6-13-20/h7-11,14-15,18,20,23-24H,2-6,12-13,16-17H2,1H3 |
Clave InChI |
GHDCCYFFAYIVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NCCNC3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


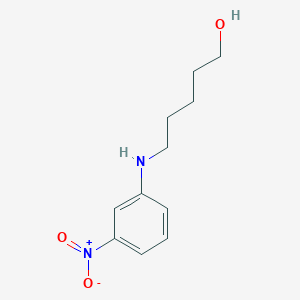

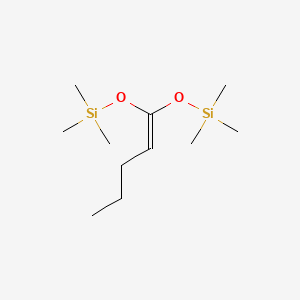
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
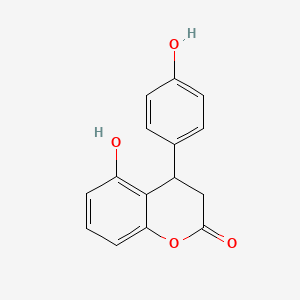
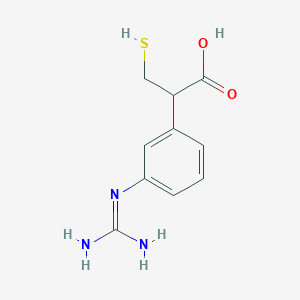
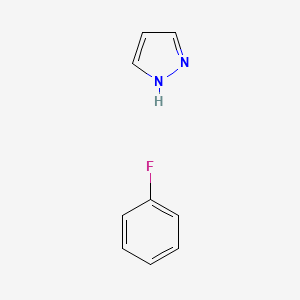
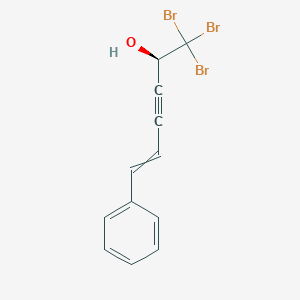
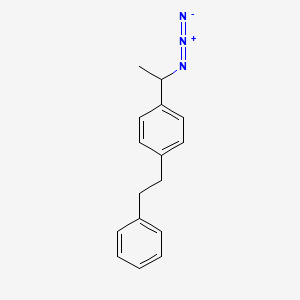
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
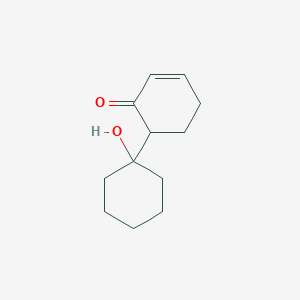
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)

